molecular formula C32H44O9 B1257755 Ganoderic acid H

Ganoderic acid H

Cat. No.: B1257755
M. Wt: 572.7 g/mol
InChI Key: YCXUCEXEMJPDRZ-YIRLAGBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acid H can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves multiple steps, starting from lanosterol, a precursor molecule. The process includes oxidation, reduction, and cyclization reactions under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown under specific conditions to maximize the yield of ganoderic acids. Submerged fermentation is a common method used, where the fungus is cultured in a liquid medium. This method allows for better control over the growth conditions and enhances the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Ganoderic acid H has a wide range of scientific research applications, including:

Mechanism of Action

Ganoderic acid H exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Ganoderic acid D
  • Ganoderic acid F
  • Ganoderic acid G
  • Lucidenic acid A
  • Lucidenic acid B
  • Lucidenic acid C
  • Lucidenic acid D

Ganoderic acid H stands out due to its potent anticancer and anti-inflammatory activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H44O9

Molecular Weight

572.7 g/mol

IUPAC Name

(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,22+,27-,30+,31+,32+/m1/s1

InChI Key

YCXUCEXEMJPDRZ-YIRLAGBYSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Synonyms

ganoderic acid H

Origin of Product

United States

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